molecular formula C17H18N2O4S B2826359 4-ethoxy-3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921773-33-3

4-ethoxy-3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No. B2826359
CAS RN: 921773-33-3
M. Wt: 346.4
InChI Key: ACRDYZKZBQWYQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a chemical compound with potential applications in scientific research. It is a sulfonamide derivative that has been synthesized using various methods.

Scientific Research Applications

Photodynamic Therapy

  • Application : Zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including 4-ethoxy-3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide, demonstrates potential in photodynamic therapy for cancer treatment. Its high singlet oxygen quantum yield and good fluorescence properties are beneficial for Type II mechanisms in this therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antiproliferative Activity

  • Application : Derivatives of benzenesulfonamides, including this compound, have been studied for their antiproliferative activity against tumor cell lines. These compounds have shown potential as anticancer agents, offering a basis for developing new therapeutic drugs (Motavallizadeh et al., 2014).

Cerebral Vasospasm Prevention

  • Application : Certain benzenesulfonamide compounds, related to this compound, have been used in studies exploring the prevention of cerebral vasospasm following subarachnoid hemorrhage. These studies suggest a potential role for these compounds in treating human conditions like cerebral vasospasm (Zuccarello et al., 1996).

Antimicrobial and Anticancer Evaluation

  • Application : Research has been conducted on the synthesis and evaluation of benzenesulfonamide derivatives for antimicrobial and anticancer activities. These studies help in understanding the potential therapeutic applications of these compounds in treating various infections and cancers (Kumar et al., 2014).

Antiviral and Antifungal Activity

  • Application : Benzenesulfonamide compounds, similar in structure to this compound, have been tested for their antiviral and antifungal properties. These studies contribute to the development of new treatments for viral and fungal infections (Zareef et al., 2007).

Carbonic Anhydrase Inhibition

  • Application : Research on novel benzenesulfonamide derivatives, including compounds similar to this compound, reveals their role as inhibitors of carbonic anhydrase. This enzyme plays a critical part in various physiological processes, and its inhibition can have therapeutic implications in conditions like glaucoma, epilepsy, and cancer (Eldehna et al., 2017).

properties

IUPAC Name

4-ethoxy-3-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-3-23-16-7-5-14(8-11(16)2)24(21,22)19-13-4-6-15-12(9-13)10-17(20)18-15/h4-9,19H,3,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRDYZKZBQWYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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